An In-Depth Technical Guide to Octahydro-1H-pyrrolo[1,2-a]diazepine: Current Knowledge and Future Directions
An In-Depth Technical Guide to Octahydro-1H-pyrrolo[1,2-a]diazepine: Current Knowledge and Future Directions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: This document serves as a technical guide on the fundamental properties of the heterocyclic scaffold, octahydro-1H-pyrrolo[1,2-a]diazepine. Despite its intriguing structure as a saturated bicyclic diamine, a comprehensive review of publicly accessible scientific literature reveals a significant gap in detailed experimental data for this parent compound. Much of the available research focuses on more complex, often aromatic, derivatives, leaving the fundamental characteristics of the core scaffold largely undocumented in primary research publications. This guide, therefore, synthesizes the available information from chemical databases and extrapolates potential properties based on the broader class of related compounds, while clearly delineating the areas requiring further empirical investigation.
Molecular Identity and Physicochemical Properties
Octahydro-1H-pyrrolo[1,2-a]diazepine is a bicyclic heterocyclic compound featuring a fused pyrrolidine and diazepine ring system. The fully saturated nature of the rings imparts significant conformational flexibility.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 109324-83-6 | [1]; [2] |
| Molecular Formula | C₈H₁₆N₂ | [1]; [2] |
| Molecular Weight | 140.23 g/mol | [1]; [2] |
| IUPAC Name | octahydro-1H-pyrrolo[1,2-a][3][4]diazepine | [1] |
| SMILES | C1CNCC2CCCN2C1 | [1] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 0.5 | [5] |
| pKa | 10.89 ± 0.20 |
Expert Insight: The predicted XlogP suggests a relatively low lipophilicity, indicating that the molecule is likely to have good aqueous solubility. The predicted pKa points to a basic nature, typical of saturated amines, which will be protonated at physiological pH. These properties are critical in the context of drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). However, it must be stressed that these are in silico predictions and require experimental verification.
Stereochemistry: An Area for Exploration
The structure of octahydro-1H-pyrrolo[1,2-a]diazepine possesses a chiral center at the bridgehead carbon (C9a). Consequently, the molecule exists as a pair of enantiomers: (9aS)-octahydro-1H-pyrrolo[1,2-a][3][4]diazepine and (9aR)-octahydro-1H-pyrrolo[1,2-a][3][4]diazepine.
Commercial suppliers list these individual enantiomers, indicating that their separation or stereoselective synthesis is feasible. [6]; [7]. However, the primary scientific literature retrieved does not contain specific, detailed protocols for the stereoselective synthesis or resolution of these enantiomers.
Logical Relationship: Importance of Stereoisomers
Caption: The relationship between the racemic mixture and its distinct enantiomers, highlighting the potential for different biological effects.
Expert Insight: In drug development, the stereochemistry of a molecule is paramount. Enantiomers often exhibit different pharmacological activities, with one being active (eutomer) and the other being less active or even responsible for undesirable side effects (distomer). The development of stereoselective synthetic routes is a critical step in the progression of any chiral scaffold towards therapeutic application. The lack of published methods for octahydro-1H-pyrrolo[1,2-a]diazepine represents a significant opportunity for synthetic chemistry research.
Synthesis and Characterization: A Call for Foundational Research
A thorough search of the scientific literature did not yield a detailed, step-by-step experimental protocol for the synthesis of the unsubstituted octahydro-1H-pyrrolo[1,2-a]diazepine. While numerous publications describe the synthesis of complex derivatives, particularly those with aromatic rings (pyrrolo[1,2-a][3][4]benzodiazepines), the fundamental synthesis of the parent scaffold remains unpublished in the resources accessed. [8]; [4].
Proposed General Synthetic Workflow (Hypothetical)
Caption: A hypothetical, generalized workflow for the synthesis and validation of octahydro-1H-pyrrolo[1,2-a]diazepine.
Expert Insight: The absence of foundational synthetic and characterization data in the scientific literature is a major impediment to the exploration of this scaffold. A robust and scalable synthesis is the first step in any research program. The causality behind choosing a particular synthetic route would depend on factors like the availability and cost of starting materials, the desired stereochemical outcome, and the ease of purification. For characterization, a combination of techniques is essential for unambiguous structure elucidation. ¹H and ¹³C NMR would confirm the connectivity of the atoms, while mass spectrometry would verify the molecular weight. [5]. IR spectroscopy would identify the presence of key functional groups, in this case, the N-H and C-N bonds.
Potential Pharmacological Relevance: An Extrapolation from Related Structures
While there is no specific pharmacological data for the unsubstituted octahydro-1H-pyrrolo[1,2-a]diazepine, the broader class of pyrrolo[1,2-a][3][4]benzodiazepines has been extensively studied and shown to possess a wide range of biological activities. These activities include:
-
Central Nervous System (CNS) Effects: Derivatives have been reported to act as anticonvulsants, sedatives, and anxiolytics. [9]; [4][10].
-
Anti-inflammatory and Analgesic Properties: Certain analogues have demonstrated anti-inflammatory and pain-relieving effects. [4][10].
-
Anticancer Activity: The pyrrolo[3][4]benzodiazepine (PBD) family, which shares a similar core structure, includes natural products and synthetic derivatives with potent anticancer properties, often acting as DNA-interactive agents. [9]; [4].
-
Antifungal Activity: Some pyrrolo[1,2-a][3][4]benzodiazepines have been identified as novel antifungal agents, particularly against dermatophytes. [11].
Signaling Pathway Implication (Hypothetical)
Caption: A simplified, hypothetical signaling pathway illustrating how a derivative of the core scaffold might exert a biological effect.
Expert Insight: The diverse biological activities of the broader class of related compounds strongly suggest that the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape can present functionalities in specific spatial orientations, making it an excellent starting point for the design of novel therapeutic agents. The lack of data on the parent compound means that its intrinsic activity and its potential as a fragment in fragment-based drug discovery are completely unexplored.
Conclusion and Future Work
Octahydro-1H-pyrrolo[1,2-a]diazepine represents a chemical entity with significant untapped potential. The core challenge is the lack of fundamental, publicly available research on its synthesis and characterization. To unlock the potential of this scaffold, the following areas require immediate attention from the scientific community:
-
Development and Publication of a Robust Synthetic Protocol: A detailed, reproducible synthesis is the most critical next step. This should include an analysis of reaction conditions, purification methods, and overall yield.
-
Stereoselective Synthesis: The development of methods to access the individual (9aS) and (9aR) enantiomers is essential for any future pharmacological studies.
-
Comprehensive Spectroscopic Characterization: Publication of the full spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is necessary to provide a definitive reference for future research.
-
Initial Pharmacological Screening: Once the compound and its enantiomers are accessible, broad in vitro screening against a panel of common drug targets would provide the first insights into the inherent biological activity of this fundamental scaffold.
By addressing these foundational research gaps, the scientific community can pave the way for the exploration of octahydro-1H-pyrrolo[1,2-a]diazepine and its derivatives as a novel class of therapeutic agents.
References
-
Antoci, V., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(11), 2014. Available at: [Link]
-
CP Lab Safety. (n.d.). octahydro-1H-pyrrolo[1, 2-a][3][4]diazepine, min 97%, 1 gram. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). (9aS)-Octahydro-1H-pyrrolo[1,2-a][3][4]diazepine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[3][4]benzodiazepines. Molecules, 22(10), 1745. Available at: [Link]
-
PubChem. (n.d.). Octahydro-1h-pyrrolo[1,2-a][3][4]diazepine. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[1,2-a][3][4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents. Retrieved from [Link]
-
Varvounis, G. (2016). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 21(10), 1370. Available at: [Link]
Sources
- 1. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 97% | CAS: 109324-83-6 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Octahydro-1h-pyrrolo[1,2-a][1,4]diazepine (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. (9aR)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | 1379000-92-6 [m.chemicalbook.com]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[1,2-a][1,4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
